molecular formula C9H16ClN3O B1478061 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride CAS No. 1803582-89-9

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride

Cat. No.: B1478061
CAS No.: 1803582-89-9
M. Wt: 217.69 g/mol
InChI Key: JECATNHBFXZCFS-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, an acetamide group, and a propynyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with propargyl bromide to form N-(prop-2-yn-1-yl)piperazine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The propynyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperazin-1-yl)acetamide
  • N-(prop-2-yn-1-yl)piperazine
  • 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1803582-89-9

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

2-piperazin-1-yl-N-prop-2-ynylacetamide;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;/h1,10H,3-8H2,(H,11,13);1H

InChI Key

JECATNHBFXZCFS-UHFFFAOYSA-N

SMILES

C#CCNC(=O)CN1CCNCC1.Cl.Cl

Canonical SMILES

C#CCNC(=O)CN1CCNCC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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